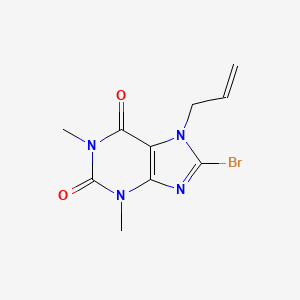

7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a chemical compound with the molecular formula C10H11BrN4O2 and a molecular weight of 299.129 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. The presence of bromine and allyl groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the bromination of 1,3-dimethyl-3,7-dihydro-purine-2,6-dione followed by the introduction of an allyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The allylation step can be achieved using allyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of bromination and allylation in organic synthesis can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Addition Reactions: The allyl group can undergo addition reactions, particularly with electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Addition: Electrophiles such as halogens or acids.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 7-allyl-8-amino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione or 7-allyl-8-thio-1,3-dimethyl-3,7-dihydro-purine-2,6-dione.

Oxidation Products: Oxidized derivatives of the allyl group.

Addition Products: Halogenated or protonated derivatives of the allyl group.

Scientific Research Applications

Chemistry: 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s purine structure makes it a candidate for research in enzyme inhibition, particularly those enzymes involved in nucleotide metabolism. It may also be explored for its potential antiviral and anticancer properties .

Industry: While not widely used in industry, its derivatives could find applications in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action for 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is not well-documented. as a purine derivative, it may interact with enzymes involved in nucleotide synthesis and metabolism. The bromine and allyl groups could also facilitate binding to specific molecular targets, potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

- 8-Bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-purine-2,6-dione

- 8-Bromo-7-hexyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- 7-Benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Uniqueness: The presence of the allyl group in 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione distinguishes it from other similar compounds.

Biological Activity

Overview

7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as 8-bromo-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, is a heterocyclic compound with significant biological activity. Its molecular formula is C10H11BrN4O2, and it has been studied for various pharmacological effects including antiviral and anticancer properties.

Chemical Structure

The compound features a purine ring structure modified by an allyl group and a bromine atom. This structural configuration is essential for its biological activity and interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has shown promising results against several viral strains:

- Adenovirus Type 7 : Demonstrated a reduction in viral load by approximately 56.7% in treated samples.

- Rotavirus Wa Strain : Achieved a significant 70% reduction in contagious particles, indicating strong antiviral efficacy .

The compound's mechanism appears to involve interference with viral replication processes, likely through inhibition of viral polymerases or other essential viral proteins.

Anticancer Activity

In addition to its antiviral effects, this compound has been investigated for its anticancer properties. Preliminary data suggest that it may inhibit cancer cell proliferation through:

- Induction of Apoptosis : Triggering programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle phases.

These mechanisms contribute to its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhanced antiviral potency |

| Allyl Group | Increased interaction with viral enzymes |

| Dimethyl Groups | Improved selectivity towards cancer cells |

These modifications can significantly alter the compound's interaction with biological targets and its overall efficacy .

Case Studies

Several case studies have documented the biological effects of this compound:

-

Study on Viral Inhibition :

- Objective : To evaluate the efficacy against rotavirus.

- Findings : Treatment resulted in a substantial decrease in viral replication rates.

-

Cancer Cell Line Evaluation :

- Objective : Assess anticancer properties in breast and prostate cancer cell lines.

- Results : The compound exhibited IC50 values indicating significant cytotoxicity against both cell types.

Properties

Molecular Formula |

C10H11BrN4O2 |

|---|---|

Molecular Weight |

299.12 g/mol |

IUPAC Name |

8-bromo-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

InChI |

InChI=1S/C10H11BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3 |

InChI Key |

GNCMXCGTXLKHJF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.